Calindol Amide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Calindol Amide can be synthesized through the direct condensation of carboxylic acids and amines. One common method involves the use of titanium tetrachloride (TiCl4) as a catalyst in pyridine at 85°C . This reaction provides the amide product in moderate to excellent yields and high purity . Another method involves the use of electrosynthesis, which is a greener and more sustainable approach .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of activated carbodiimides or benzotriazole structures as coupling reagents . These methods are preferred due to their efficiency and the ability to produce large quantities of the compound with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: Calindol Amide undergoes various chemical reactions, including nucleophilic acyl substitution, hydrolysis, and reduction .
Common Reagents and Conditions:
Nucleophilic Acyl Substitution: This reaction typically involves the use of acyl halides or anhydrides with amines.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce carboxylic acids.
Reduction: The reduction of this compound to an amine can be achieved using lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions include carboxylic acids, amines, and various substituted amides .
Scientific Research Applications
Calindol Amide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Calindol Amide involves its interaction with various molecular targets and pathways. The compound’s amide group plays a crucial role in its reactivity, allowing it to participate in nucleophilic acyl substitution reactions . This interaction is facilitated by the stabilization of the electrophilic carbonyl carbon, which enhances the compound’s reactivity towards nucleophiles .
Comparison with Similar Compounds
Biological Activity
Calindol amide is a compound derived from the indole structure, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a modulator of calcium-sensing receptors (CaSR). This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.
This compound belongs to a class of compounds known for their diverse pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, especially in oncology and metabolic disorders.
2. Synthesis of this compound
The synthesis of this compound typically involves the reaction of indole derivatives with acylating agents. The specific synthetic pathways can influence the biological activity of the resulting compounds. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while maintaining biological efficacy .
3.1 Antiproliferative Activity
This compound has been evaluated for its antiproliferative effects against various cancer cell lines. In one study, it demonstrated significant cytotoxicity against HeLa and HT29 cells with IC50 values indicating potent activity at low concentrations (e.g., IC50 = 0.31 μM for HT29) while showing reduced toxicity towards normal cell lines .
3.2 Modulation of Calcium-Sensing Receptor (CaSR)
This compound functions as a positive allosteric modulator (PAM) of CaSR, which plays a crucial role in calcium homeostasis and related physiological processes. Research indicates that this compound enhances the receptor's response to calcium ions, potentially leading to therapeutic benefits in conditions like hyperparathyroidism without the adverse effects typically associated with other CaSR modulators .
4. Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Compound | Target | Activity | IC50 (μM) | Notes |
---|---|---|---|---|
This compound | HeLa Cancer Cells | Antiproliferative | 0.31 | Significant activity against cancer cells |
HT29 Cancer Cells | Antiproliferative | 25 | Lower activity compared to HeLa | |
Normal Cells (3T3) | Cytotoxicity | 164.3 | High dose required for effect | |
Calcium-Sensing Receptor | Positive Allosteric Modulation | - | Enhances response to Ca2+ |
5.1 In Vivo Studies
In vivo studies have demonstrated that this compound can significantly reduce tumor growth in xenograft models, showcasing its potential as an anticancer agent. The modulation of CaSR by this compound has also been linked to improved metabolic profiles in animal models, suggesting broader therapeutic applications beyond oncology .
5.2 Clinical Implications
The clinical implications of this compound are particularly promising in managing conditions characterized by dysregulated calcium metabolism, such as primary hyperparathyroidism. Its ability to modulate CaSR without severe gastrointestinal side effects makes it a favorable candidate compared to traditional treatments like cinacalcet .
6. Conclusion
This compound exhibits significant biological activity through its antiproliferative properties and modulation of calcium-sensing receptors. Ongoing research is essential to further elucidate its mechanisms and therapeutic potential across various medical disciplines.
Properties
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXUKYDIQFPOCY-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462083 | |
Record name | Calindol Amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374933-28-5 | |
Record name | Calindol Amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.